![molecular formula C27H23N B598936 N-([1,1'-Bifenil]-2-il)-9,9-dimetil-9H-fluoren-2-amina CAS No. 1198395-24-2](/img/structure/B598936.png)
N-([1,1'-Bifenil]-2-il)-9,9-dimetil-9H-fluoren-2-amina
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a biphenyl group and a fluorene group, both of which are common in organic chemistry . The biphenyl group consists of two connected phenyl rings, and the fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a cyclopentane .
Molecular Structure Analysis
The molecular structure of this compound likely involves a biphenyl group connected to a fluorene group. The biphenyl group would consist of two connected phenyl rings, and the fluorene group would consist of two benzene rings fused with a cyclopentane .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales {svg_1}
Este compuesto se ha utilizado en la síntesis de cromóforos térmicamente estables, que han mostrado una mejora significativa en su primera hiperpolarizabilidad. Esta propiedad es crucial para los materiales ópticos no lineales (NLO), que tienen aplicaciones en conmutación óptica, protección de sensores, modulación de luz, dispositivos de almacenamiento de memoria, procesamiento de información y telecomunicaciones {svg_2}.
Material de Transporte de Huecos para Células Solares Orgánicas {svg_3}
El compuesto se ha identificado como un nuevo material de transporte de huecos para células solares orgánicas. Se ha desarrollado una síntesis escalable y libre de cromatografía de este compuesto, lo que lo convierte en un candidato prometedor para aplicaciones a gran escala en el campo de las energías renovables {svg_4}.
Materiales Autolubricantes a Base de Polímeros {svg_5}
El compuesto se ha utilizado en la síntesis de resina epoxi de memoria de forma basada en unidades de bifenilo. El polímero resultante exhibe un comportamiento tribológico sintonizable, lo que lo convierte en un posible candidato para su uso en materiales autolubricantes, especialmente en condiciones difíciles {svg_6}.
Ciencia y Investigación de la Contaminación Ambiental {svg_7}
Si bien el compuesto específico no se menciona, los compuestos a base de bifenilo se han utilizado ampliamente en diversas aplicaciones debido a sus propiedades deseables. Se han utilizado principalmente como fluidos aislantes eléctricos en condensadores y transformadores, así como fluidos hidráulicos, de transferencia de calor y lubricantes {svg_8}.
Control de la Propiedad Termorresponsiva {svg_9}
Aunque el compuesto específico no se menciona, los compuestos a base de bifenilo se han utilizado en el control de las propiedades termosensibles en los polímeros. Esta podría ser potencialmente un área de aplicación para el compuesto {svg_10}.
Diseño de Nuevas Entidades Químicas {svg_11}
La estructura del compuesto, que incluye grupos ricos en electrones y deficientes en electrones en los dos extremos de una unidad de enlace π-conjugado, lo convierte en un posible candidato para el diseño de nuevas entidades químicas con respuesta ultrarrápida y alta primera hiperpolarizabilidad {svg_12}.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-17-16-20(18-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARUOOPPWHZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735801 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198395-24-2 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Biphenyl-dimethylfluorenyl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
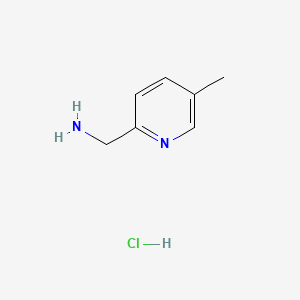
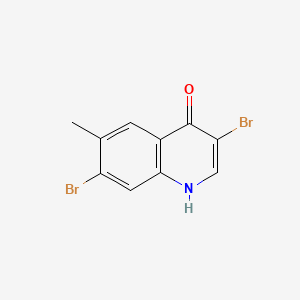

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)


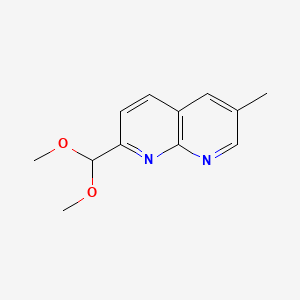

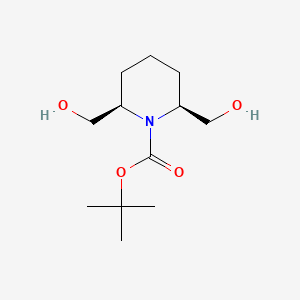

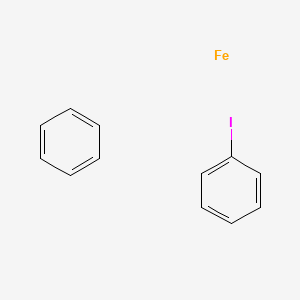
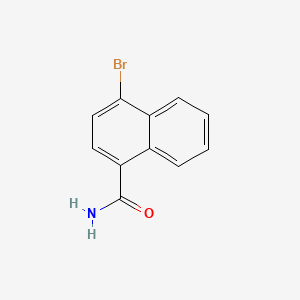
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
